molecular formula C19H18N4O3 B5872369 4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid

4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid

Katalognummer B5872369
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: GAGYQIRXYSIVNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid, commonly known as QNZ-46, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. QNZ-46 belongs to the class of quinazoline derivatives, which have been found to exhibit antitumor, anti-inflammatory, and antiviral activities.

Wirkmechanismus

The mechanism of action of QNZ-46 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. QNZ-46 inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby blocking the expression of its target genes. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
QNZ-46 has been found to have several biochemical and physiological effects. In cancer cells, QNZ-46 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. QNZ-46 also inhibits the phosphorylation of Akt and ERK, which are proteins involved in cell survival and proliferation. Inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are also inhibited by QNZ-46. QNZ-46 has been shown to have low toxicity in normal cells, making it a potential therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using QNZ-46 in lab experiments is its specificity for the NF-κB pathway. This allows for the selective inhibition of NF-κB without affecting other signaling pathways. QNZ-46 has also been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one of the limitations of using QNZ-46 is its low solubility in water, which can limit its use in certain assays. The synthesis of QNZ-46 is also a complex process that requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for research on QNZ-46. One area of research is the development of more efficient synthesis methods to increase the yield and purity of QNZ-46. Another area of research is the investigation of the potential therapeutic properties of QNZ-46 in other diseases such as autoimmune disorders and neurodegenerative diseases. The combination of QNZ-46 with other therapeutic agents is also an area of research, as it may enhance its efficacy and reduce its toxicity. The elucidation of the molecular targets of QNZ-46 and its downstream effects is also an area of interest for future research.
Conclusion
In conclusion, QNZ-46 is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. The synthesis of QNZ-46 is a multi-step process that requires expertise in organic chemistry and analytical techniques. QNZ-46 has been extensively studied for its potential therapeutic properties in various scientific research fields, including cancer research, virology research, and inflammatory diseases. QNZ-46 inhibits the NF-κB pathway, leading to the inhibition of cell proliferation and induction of apoptosis. QNZ-46 has several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells. While QNZ-46 has several advantages for lab experiments, its low solubility in water and complex synthesis process are limitations. Future research on QNZ-46 will focus on the development of more efficient synthesis methods, investigation of its potential therapeutic properties in other diseases, and elucidation of its molecular targets and downstream effects.

Synthesemethoden

The synthesis of QNZ-46 involves the condensation of 6-methyl-4-phenyl-2-quinazolinamine with hydrazine hydrate followed by the reaction with ethyl acetoacetate. The final product is obtained through acid hydrolysis and crystallization. The purity of QNZ-46 can be enhanced through recrystallization and chromatographic purification. The synthesis of QNZ-46 is a multi-step process that requires expertise in organic chemistry and analytical techniques.

Wissenschaftliche Forschungsanwendungen

QNZ-46 has been extensively studied for its potential therapeutic properties in various scientific research fields. In cancer research, QNZ-46 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. QNZ-46 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In virology research, QNZ-46 has been found to inhibit the replication of HIV-1 and other viruses.

Eigenschaften

IUPAC Name

4-[2-(6-methyl-4-phenylquinazolin-2-yl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-7-8-15-14(11-12)18(13-5-3-2-4-6-13)21-19(20-15)23-22-16(24)9-10-17(25)26/h2-8,11H,9-10H2,1H3,(H,22,24)(H,25,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYQIRXYSIVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.